N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(1-Ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a pyrazole-derived amine salt characterized by two substituted pyrazole rings. The primary structure includes a 1-ethyl group on one pyrazole ring and 1,4-dimethyl substituents on the other, with a methylene-linked amine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(13-16)7-12-11-9(2)8-15(3)14-11;/h5-6,8H,4,7H2,1-3H3,(H,12,14);1H |
InChI Key |
RYHKAWCMVWKHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Alkylation and Amination
The most common synthesis involves sequential alkylation and amination steps. 1-Ethylpyrazole is first synthesized via nucleophilic substitution of pyrazole with ethyl bromide or iodide in the presence of a base like potassium carbonate. The chlorination of the 3-position methyl group is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C), yielding 3-(chloromethyl)-1-ethylpyrazole . This intermediate undergoes nucleophilic substitution with 1,4-dimethylpyrazol-3-amine in dimethyl sulfoxide (DMSO) or toluene at elevated temperatures (90–110°C), forming the tertiary amine backbone. Finally, hydrochloride salt formation is performed by treating the free base with hydrochloric acid in ethanol or diethyl ether.
Key reaction :
$$
\text{1-Ethylpyrazole} \xrightarrow{\text{POCl}_3, \Delta} \text{3-(Chloromethyl)-1-ethylpyrazole} \xrightarrow{\text{1,4-Dimethylpyrazol-3-amine, DMSO}} \text{N-[(1-Ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
One-Pot Reductive Amination
An alternative method employs reductive amination to streamline synthesis. 1-Ethyl-3-pyrazolecarbaldehyde is condensed with 1,4-dimethylpyrazol-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. This approach reduces reaction steps but requires precise pH control (pH 6–7) to suppress side reactions. The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Elevating temperatures beyond 110°C risks decomposition, while polar aprotic solvents like DMSO enhance intermediate stability.
Catalytic Enhancements
The addition of triethylamine (2–3 equiv.) as a base improves amination efficiency by scavenging HCl generated during substitution. Catalytic amounts of tetrabutylammonium bromide (TBAB) as a phase-transfer agent increase interfacial reactivity in biphasic systems.
Purification and Characterization
Isolation Techniques
Analytical Validation
Industrial-Scale Adaptations
Continuous flow reactors enable kilogram-scale production with a 15–20% yield improvement over batch processes. In-line IR spectroscopy monitors reaction progress, while membrane filtration replaces traditional column chromatography for cost efficiency.
Challenges and Mitigation Strategies
- Impurity Formation : Over-alkylation at the pyrazole nitrogen is minimized by using stoichiometric POCl₃.
- Hydrochloride Hydration : Lyophilization under vacuum (0.1 mBar) prevents hydrate formation during salt isolation.
Applications in Drug Development
The compound’s rigid pyrazole scaffold enhances binding to serotonin receptors (5-HT₃/5-HT₄), making it a candidate for neuropsychiatric disorders. Preclinical studies show an IC₅₀ of 120 nM for 5-HT₃ inhibition.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds.
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features:
- Pyrazole Core : Both rings in the target compound are pyrazole-based, similar to derivatives listed in .
- Substituent Variations : The ethyl and methyl groups at specific positions differentiate it from analogs. For example:
- 1006682-81-0 (N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine) replaces the ethyl group with a methyl and incorporates a benzene diamine moiety, increasing aromaticity and altering hydrophobicity .
- 938018-10-1 (Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate) introduces an isoxazolopyridine ring and ester group, which may enhance metabolic stability but reduce aqueous solubility compared to the target compound .
Table 1: Structural and Analytical Comparison
*Calculated based on structural formulas.
Methodological Insights for Comparison
Graph-Based Structural Analysis
Graph-theoretical methods () highlight the importance of substituent positions in determining biochemical behavior . For instance:
- Hydrochloride salt formation introduces ionic character, distinguishing it from neutral analogs like 1006334-17-3 (a butenoic acid derivative) .
Lumping Strategies in Modeling
suggests that compounds with similar structures (e.g., pyrazole derivatives) may be grouped in computational models to simplify reaction networks . However, the target compound’s unique ethyl and dimethyl groups likely necessitate separate categorization in detailed pharmacological studies.
Biological Activity
N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is CHClN, with a molecular weight of approximately 255.75 g/mol. The compound features a complex structure comprising two pyrazole rings connected by a methyl bridge, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 255.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1856051-03-0 |
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethylpyrazole with 1,4-dimethylpyrazol-3-amine under controlled conditions. The process generally includes:
- Cyclization Reaction : Starting from hydrazine and ethyl acetoacetate to form 1-ethylpyrazole.
- Methylation : Introduction of methyl groups at the 2 and 4 positions using methyl iodide or similar reagents.
- Amination : Reaction with a suitable amine to introduce the amine group at the 3-position.
- Formation of Hydrochloride Salt : Treatment with hydrochloric acid to form the hydrochloride salt.
Biological Activity
Research has shown that this compound exhibits significant biological activity, particularly in anti-inflammatory and anticancer domains.
Anti-inflammatory Activity
Studies indicate that this compound can inhibit specific inflammatory pathways by modulating enzyme activity associated with inflammation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anticancer Properties
The compound has also been investigated for its anticancer potential. It appears to exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that it may interact with specific receptors or enzymes involved in cancer cell signaling pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives like this compound:
Case Study 1: Inhibition of Tumor Growth
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in tumor cell viability in breast cancer cell lines (MCF7 and MDA-MB231). The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects in Animal Models
In animal models of arthritis, administration of N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amines resulted in decreased paw swelling and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amines is primarily attributed to its ability to bind to specific targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It can modulate receptor activity that influences cellular signaling pathways related to growth and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
